13-Dihydrocarminomycin

Description

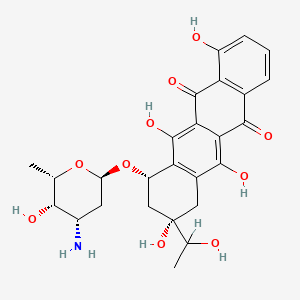

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H29NO10 |

|---|---|

Molecular Weight |

515.5 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H29NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9-10,13,15-16,21,28-30,32,34-35H,6-8,27H2,1-2H3/t9-,10?,13-,15-,16-,21+,26-/m0/s1 |

InChI Key |

YXBSCYMMPXQFDS-XELZYMDQSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O |

Synonyms |

carminomycinol dihydrocarminomycin |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Discovery and Isolation of 13-Dihydrocarminomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dihydrocarminomycin is the principal metabolite of the anthracycline antibiotic Carminomycin, a potent anti-tumor agent. Understanding the discovery, isolation, and characterization of this metabolite is crucial for comprehending the pharmacology and metabolism of Carminomycin. This guide provides a comprehensive overview of the available scientific knowledge on this compound, including its discovery in the context of Carminomycin metabolism, detailed experimental protocols for its analytical determination, and the enzymatic pathways likely responsible for its formation. Due to the limited publicly available data, this guide also highlights areas where further research is needed to fully elucidate the properties and significance of this metabolite.

Discovery and Scientific Context

This compound was identified as the major metabolite of Carminomycin, an antitumor antibiotic produced by Actinomadura carminata.[1] The discovery of this metabolite is intrinsically linked to the study of the biotransformation and metabolism of Carminomycin in biological systems. The metabolic reduction of the C-13 keto group of anthracyclines is a well-documented pathway, and the identification of this compound was a direct result of investigations into the metabolic fate of its parent compound.

The primary mechanism for the formation of this compound is the enzymatic reduction of the C-13 ketone on the Carminomycin molecule. This conversion is analogous to the metabolism of the structurally related and more extensively studied anthracycline, daunorubicin, which is metabolized to daunorubicinol by carbonyl reductases. While the specific enzyme responsible for the reduction of Carminomycin to this compound has not been definitively characterized in the reviewed literature, it is highly probable that a similar aldo-keto reductase is involved.

Physicochemical Properties

While detailed experimental data for this compound is scarce in publicly accessible literature, some fundamental properties can be compiled.

| Property | Value | Source |

| Chemical Name | (8S,10S)-10-(((2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,6,8,11-tetrahydroxy-8-((S)-1-hydroxyethyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | MSDS |

| Molecular Formula | C26H29NO10 | [1] |

| Molecular Weight | 515.51 g/mol | [1] |

| CAS Number | 62182-86-9 | [1] |

Experimental Protocols

Analytical Determination of this compound by High-Performance Liquid Chromatography (HPLC)

A key experimental protocol for the detection and quantification of this compound involves HPLC with fluorescence detection. This method has been applied to determine the levels of both Carminomycin and its primary metabolite in blood plasma.

Instrumentation and Parameters:

| Parameter | Specification |

| Chromatograph | Spectro-Physics, model SP-8000 or equivalent |

| Column | Particyl Column 10/25 |

| Mobile Phase | Acetonitrile: 0.1 M H3PO4 (93:7 by volume) |

| Flow Rate | 2 ml/min |

| Detector | Fluorescent Detector |

| Excitation Wavelength (λex) | 492 nm |

| Emission Wavelength (λem) | 538 nm |

| Retention Time | 10.2 minutes |

Protocol:

-

Sample Preparation: Blood plasma samples containing Carminomycin and its metabolites are processed to precipitate proteins and extract the compounds of interest. This typically involves solvent extraction and centrifugation.

-

Injection: A defined volume of the prepared sample is injected into the HPLC system.

-

Chromatographic Separation: The sample is passed through the Particyl Column, and the components are separated based on their affinity for the stationary and mobile phases.

-

Detection: As the separated components elute from the column, they are detected by the fluorescent detector at the specified wavelengths.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known standard.

Visualizations

Logical Workflow for the Discovery of this compound

Caption: Logical workflow for the discovery of this compound.

Proposed Enzymatic Conversion of Carminomycin

Caption: Proposed enzymatic conversion of Carminomycin.

Conclusion and Future Directions

This compound is a key metabolite in the biotransformation of the anti-cancer drug Carminomycin. While its existence and a method for its analytical determination are established, a significant gap remains in the publicly available scientific literature regarding its detailed discovery, preparative isolation, and comprehensive characterization. Future research should focus on:

-

Identifying the original research paper that first described the isolation and identification of this compound to provide a more complete historical and scientific context.

-

Publishing detailed spectroscopic data , including 1H NMR, 13C NMR, and high-resolution mass spectrometry, to create a complete and verifiable profile of the molecule.

-

Characterizing the specific enzyme(s) responsible for the conversion of Carminomycin to this compound in humans and other relevant species.

-

Investigating the pharmacological activity of purified this compound to determine its contribution to the therapeutic and toxic effects of Carminomycin.

A deeper understanding of this compound will undoubtedly contribute to a more complete picture of Carminomycin's mechanism of action and metabolism, potentially leading to improved therapeutic strategies and drug development efforts in the field of oncology.

References

The Biosynthesis of 13-Dihydrocarminomycin in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 13-Dihydrocarminomycin, a key intermediate in the production of the potent anticancer agent doxorubicin, within the genus Streptomyces. This document details the enzymatic reactions, genetic regulation, and experimental methodologies crucial for understanding and manipulating this significant metabolic pathway.

Introduction to Anthracycline Biosynthesis

Anthracyclines, a class of polyketide antibiotics produced by Streptomyces species, are vital in cancer chemotherapy. Their biosynthesis is a complex process initiated by a type II polyketide synthase (PKS) that assembles the characteristic tetracyclic aglycone core. Subsequent modifications, including glycosylation, methylation, and hydroxylation, are carried out by a suite of tailoring enzymes to produce a diverse array of anthracycline compounds. This compound is a critical intermediate in the biosynthetic pathway of doxorubicin and related compounds in strains such as Streptomyces sp. C5.

The Biosynthetic Pathway to this compound

The formation of this compound is intricately linked to the broader doxorubicin biosynthetic pathway. The core aglycone, aklavinone, undergoes a series of enzymatic modifications to yield this important intermediate. The key steps are outlined below.

From Aklanonic Acid to Rhodomycin D

The biosynthesis begins with the formation of the polyketide chain from a propionyl-CoA starter unit and nine malonyl-CoA extender units, which is then cyclized to form aklanonic acid[1][2]. A series of tailoring enzymes, including oxygenases and methyltransferases, convert aklanonic acid to ε-rhodomycinone. The attachment of the sugar moiety, L-daunosamine, is catalyzed by a glycosyltransferase, DnrS, to produce rhodomycin D[3].

The Central Role of DoxA in the Formation and Conversion of this compound

The cytochrome P450 monooxygenase, DoxA, from Streptomyces sp. C5, is a versatile enzyme that catalyzes multiple steps in the later stages of doxorubicin biosynthesis[3][4][5]. Of particular relevance to this guide, DoxA is responsible for the hydroxylation of 13-deoxycarminomycin at the C-13 position to yield This compound [6][7].

Furthermore, DoxA also catalyzes the subsequent oxidation of this compound to carminomycin. The pathway can then proceed in two directions: either the 4-O-methylation of carminomycin to daunorubicin, or the reduction of the C-13 keto group of carminomycin back to this compound, a reaction likely catalyzed by a ketoreductase such as DnrU[8][9][10].

Quantitative Data on Key Enzymes

The efficiency of the enzymatic conversions is critical for optimizing the production of desired anthracyclines. The following table summarizes the available kinetic data for the key enzyme, DoxA, from Streptomyces sp. C5.

| Substrate | Product(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| 13-deoxydaunorubicin | 13-dihydrodaunorubicin, Daunorubicin | 1.8 ± 0.4 | 0.040 ± 0.002 | 22,000 | [3] |

| 13-dihydrodaunorubicin | Daunorubicin, Doxorubicin | 4.6 ± 1.2 | 0.064 ± 0.005 | 14,000 | [3] |

| This compound | Carminomycin | 2.5 ± 0.8 | 0.0007 ± 0.0001 | 280 | [3] |

| Daunorubicin | Doxorubicin | 0.9 ± 0.2 | 0.00012 ± 0.00001 | 130 | [3] |

| Table 1: Kinetic parameters of recombinant DoxA from Streptomyces sp. strain C5. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Fermentation of Streptomyces for Anthracycline Production

Objective: To cultivate Streptomyces strains for the production of anthracyclines.

Materials:

-

Streptomyces strain (e.g., Streptomyces sp. C5, S. peucetius)

-

Seed medium (e.g., Tryptone Soy Broth - TSB)

-

Production medium (e.g., R2YE, or a defined medium optimized for anthracycline production)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate a seed culture by transferring spores or mycelial fragments from a stock culture into the seed medium.

-

Incubate the seed culture at 30°C with shaking at 200-250 rpm for 48-72 hours.

-

Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

-

Incubate the production culture at 30°C with shaking at 200-250 rpm for 5-7 days.

-

Monitor the production of anthracyclines at regular intervals by taking samples for analysis.

Extraction and Analysis of Anthracyclines

Objective: To extract and quantify anthracyclines from fermentation broths.

Materials:

-

Fermentation broth

-

Ethyl acetate or chloroform

-

Sodium chloride (for breaking emulsions)

-

Rotary evaporator

-

Methanol

-

HPLC system with a C18 column and a UV-Vis or fluorescence detector

-

LC-MS/MS system for metabolite identification

Procedure:

-

Adjust the pH of the fermentation broth to 8.0-8.5.

-

Extract the anthracyclines from the broth with an equal volume of ethyl acetate or chloroform. Repeat the extraction 2-3 times.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator.

-

Dissolve the residue in a known volume of methanol.

-

Analyze the sample by HPLC, comparing retention times and UV-Vis spectra with authentic standards. For identification of novel compounds, use LC-MS/MS.

Purification of Recombinant DoxA from Streptomyces lividans

Objective: To purify the DoxA enzyme for in vitro characterization.

Materials:

-

S. lividans strain harboring the doxA expression plasmid

-

Lysis buffer (e.g., 10 mM sodium phosphate buffer, pH 7.5, with 1 mM PMSF and 10% glycerol)

-

Sonciator or French press

-

Centrifuge

-

Chromatography resins (e.g., Q-Sepharose, Phenyl Sepharose)

-

FPLC or HPLC system

Procedure:

-

Grow the recombinant S. lividans strain and induce doxA expression.

-

Harvest the mycelia by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by ultracentrifugation.

-

Purify the soluble DoxA protein from the supernatant using a series of chromatography steps, such as anion exchange, hydrophobic interaction, and gel filtration chromatography[3].

-

Monitor the purification process by SDS-PAGE and by assaying for DoxA activity.

In Vitro DoxA Enzyme Assay

Objective: To determine the activity and substrate specificity of the purified DoxA enzyme.

Materials:

-

Purified DoxA enzyme

-

Substrate (e.g., 13-deoxycarminomycin, this compound)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Electron donating system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase, NADPH)

-

Quenching solution (e.g., acetonitrile or methanol)

-

HPLC system

Procedure:

-

Set up the reaction mixture containing the reaction buffer, the electron donating system, and the substrate in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C.

-

Initiate the reaction by adding the purified DoxA enzyme.

-

Incubate the reaction at 30°C for a specific time period (e.g., 10-60 minutes).

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the substrate consumed and the product formed[3][11].

Regulation of the Biosynthetic Pathway

The production of anthracyclines in Streptomyces is tightly regulated at the transcriptional level. The biosynthetic gene clusters for doxorubicin and daunorubicin contain several regulatory genes, with dnrO, dnrN, and dnrI playing pivotal roles in a hierarchical cascade[6][12][13][14][15].

-

DnrO: Acts as a repressor of its own transcription and an activator of dnrN transcription. The repressor activity of DnrO is relieved by binding to early intermediates of the pathway, such as rhodomycin D[13].

-

DnrN: A response regulator that, upon activation, positively regulates the expression of dnrI[6][14].

-

DnrI: The primary pathway-specific activator, which binds to the promoter regions of the structural genes, including those for the PKS and tailoring enzymes, to switch on the biosynthesis of the antibiotic[13][14].

This regulatory network ensures that the production of the antibiotic is coordinated with the growth phase of the bacterium and the availability of precursors.

Conclusion

The biosynthesis of this compound is a key branch point in the production of clinically important anthracyclines in Streptomyces. A thorough understanding of the enzymes involved, particularly the multifunctional DoxA, and the intricate regulatory networks that control their expression, is essential for the rational design of metabolic engineering strategies aimed at improving the yields of desired compounds or generating novel, more effective anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and manipulate this vital biosynthetic pathway.

References

- 1. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleotide sequences and expression of genes from Streptomyces purpurascens that cause the production of new anthracyclines in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification, Properties, and Characterization of Recombinant Streptomyces sp. Strain C5 DoxA, a Cytochrome P-450 Catalyzing Multiple Steps in Doxorubicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification, properties, and characterization of recombinant Streptomyces sp. strain C5 DoxA, a cytochrome P-450 catalyzing multiple steps in doxorubicin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Regulation of daunorubicin production in Streptomyces peucetius by the dnrR2 locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo and in vitro bioconversion of epsilon-rhodomycinone glycoside to doxorubicin: functions of DauP, DauK, and DoxA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doxorubicin overproduction in Streptomyces peucetius: cloning and characterization of the dnrU ketoreductase and dnrV genes and the doxA cytochrome P-450 hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Doxorubicin Overproduction in <i>Streptomyces peucetius</i> : Cloning and Characterization of the <i>dnrU</i> Ketoreduc… [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The DnrN protein of Streptomyces peucetius, a pseudo-response regulator, is a DNA-binding protein involved in the regulation of daunorubicin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The DnrN protein of Streptomyces peucetius, a pseudo-response regulator, is a DNA-binding protein involved in the regulation of daunorubicin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Carminomycin: A Technical Guide to 13-Dihydrocarminomycin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic conversion of the anthracycline antibiotic Carminomycin to its primary metabolite, 13-Dihydrocarminomycin. Understanding this biotransformation is crucial for elucidating the pharmacokinetic profile, efficacy, and potential toxicities associated with Carminomycin-based therapies. This document provides a comprehensive overview of the biochemical pathway, detailed experimental protocols for its investigation, and a summary of the quantitative data available in the current scientific literature.

Introduction

Carminomycin, a potent antineoplastic agent, undergoes significant metabolism in vivo, leading to the formation of this compound, also known as Carminomycinol. This metabolic process, primarily a reduction of the C-13 carbonyl group, is a critical determinant of the drug's overall disposition and biological activity. The resulting metabolite, this compound, exhibits its own pharmacological and toxicological profile, which may contribute to both the therapeutic and adverse effects of the parent drug. This guide serves as a technical resource for professionals engaged in the research and development of anthracycline-based chemotherapeutics.

The Biochemical Pathway of Carminomycin Metabolism

The conversion of Carminomycin to this compound is a phase I metabolic reaction catalyzed by cytosolic enzymes. The primary enzymes implicated in this biotransformation belong to the superfamily of aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs), with a significant body of evidence pointing towards Carbonyl Reductase 1 (CBR1) as a key player in the metabolism of anthracyclines.[1][2][3] This NADPH-dependent reduction results in the formation of a secondary alcohol at the C-13 position of the aglycone moiety.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Anthracyclines and their metabolism in human liver microsomes and the participation of the new microsomal carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of 13-Dihydrocarminomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dihydrocarminomycin is an anthracycline antibiotic and a major metabolite of the antitumor agent carminomycin.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The primary mechanism of action for anthracyclines involves DNA intercalation, leading to the inhibition of critical cellular processes such as DNA replication and transcription, ultimately inducing apoptosis in cancer cells. This guide summarizes the available data on this compound, presents a generalized experimental protocol for assessing its cytotoxicity, and illustrates the putative signaling pathways involved in its mode of action based on the broader understanding of its chemical class.

Chemical Structure and Physicochemical Properties

This compound, a derivative of carminomycin, is characterized by its tetracyclic aglycone core linked to an amino sugar.

Chemical Structure:

-

IUPAC Name: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione[2]

-

Molecular Formula: C₂₆H₂₉NO₁₀[2]

Physicochemical Properties:

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₉NO₁₀ | [2] |

| Molecular Weight | 515.5 g/mol | [1][2] |

| Solubility | Good solubility in polar organic solvents (e.g., methanol). Limited solubility in water (approx. 0.2 mg/mL at 25°C). | |

| Storage Conditions | Recommended storage at 2-8°C. | |

| Melting Point | Not available. |

Biological and Pharmacological Properties

This compound is recognized as a significant metabolite of the antitumor antibiotic, Carminomycin.[1] While it is considered to have weaker antitumor activity compared to its parent compound, studies have demonstrated its efficacy against various cancer cell lines.

Antitumor Activity:

Research has shown that this compound exhibits significant antitumor activity against several murine leukemia cell lines, including:

-

Lymphosarcoma L10-1

-

Sarcoma 180

-

Garding-Passy melanoma

-

Lymphoid leukosis L-1210

-

Lymphocytal leukosis P-388

An IC₅₀ value of 0.06 µg/mL has been reported for the inhibition of L1210 cell growth.

Mechanism of Action:

As an anthracycline, the primary mechanism of action of this compound is believed to be DNA intercalation . The planar aromatic portion of the molecule inserts itself between the base pairs of the DNA double helix. This interaction leads to several downstream cellular consequences:

-

Inhibition of DNA Replication and Transcription: The intercalation distorts the DNA structure, hindering the action of enzymes essential for replication and transcription.

-

Topoisomerase II Inhibition: Anthracyclines are known to interfere with the function of topoisomerase II, an enzyme that alters DNA topology. This inhibition leads to the accumulation of DNA strand breaks.

-

Induction of Apoptosis: The cellular stress caused by DNA damage and the inhibition of vital cellular processes triggers programmed cell death, or apoptosis.

Experimental Protocols

MTT Assay for Cytotoxicity of this compound against L-1210 Leukemia Cells:

This protocol is a generalized procedure based on standard MTT assay protocols.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of L-1210 murine leukemia cells.

Materials:

-

L-1210 murine leukemia cells

-

RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: L-1210 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment and stabilization.

-

Compound Treatment: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells receive medium with the solvent at the same final concentration as the treatment wells.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: Following the incubation period, 10 µL of the 5 mg/mL MTT solution is added to each well. The plates are then incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the concentration of this compound.

Signaling Pathways and Molecular Interactions

The precise signaling pathways directly modulated by this compound have not been extensively elucidated. However, based on its classification as an anthracycline and its known mechanism of DNA intercalation and topoisomerase II inhibition, a putative pathway leading to apoptosis can be proposed. The cellular stress induced by DNA damage is a known activator of the p53 tumor suppressor pathway.

Putative Apoptosis Induction Pathway:

The following diagram illustrates a generalized pathway of how a DNA-damaging agent like an anthracycline can lead to apoptosis.

Caption: Putative signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment:

The following diagram outlines the general workflow for determining the in vitro cytotoxicity of a compound.

Caption: General experimental workflow for determining the IC₅₀ of this compound.

Conclusion

This compound is a noteworthy anthracycline with demonstrated antitumor properties. Its mechanism of action, consistent with other members of its class, centers on the disruption of DNA integrity and function, leading to apoptotic cell death. While further research is required to fully delineate its specific interactions with cellular signaling pathways and to establish detailed protocols for its application, the information presented in this guide provides a solid foundation for researchers and professionals in the field of drug development. The provided experimental framework and the putative signaling pathway offer a starting point for future investigations into the therapeutic potential of this compound.

References

Unraveling the Cytotoxic Mechanisms of 13-Dihydrocarminomycin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the putative mechanism of action of 13-Dihydrocarminomycin, an anthracycline antibiotic and a metabolite of carminomycin. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology research. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its mechanism based on the well-established activities of the anthracycline class of compounds, such as doxorubicin and its parent compound, carminomycin.

Core Tenets of Anthracycline Action: A Framework for this compound

Anthracycline antibiotics exert their potent antitumor effects through a multi-pronged attack on cancer cells. The primary mechanisms include DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and subsequent induction of apoptosis. It is highly probable that this compound shares these core mechanisms.

Table 1: Quantitative Data for this compound and Related Anthracyclines

| Compound | Metric | Cell Line | Value | Reference |

| This compound | IC50 | L1210 | 0.06 µg/mL | (BOC Sciences) |

| Doxorubicin | Topo II Inhibition IC50 | - | 2.67 µM | [1] |

| Etoposide (Topo II Inhibitor Control) | Topo II Inhibition IC50 | - | 78.4 µM | [1] |

DNA Intercalation: Disrupting the Genetic Blueprint

A fundamental mechanism of anthracyclines is their ability to insert themselves between the base pairs of the DNA double helix.[2] This intercalation physically obstructs the processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis. The planar aromatic ring structure of the anthracycline molecule is crucial for this interaction.

Experimental Protocol: DNA Intercalation Assay (Fluorescence Quenching)

This protocol outlines a common method to assess the DNA binding affinity of a compound.

Principle: The intrinsic fluorescence of a compound or a fluorescent DNA probe is quenched upon binding to DNA. The degree of quenching can be used to determine the binding constant.

Materials:

-

This compound

-

Calf Thymus DNA (ctDNA)

-

Tris-HCl buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of ctDNA in Tris-HCl buffer.

-

Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ctDNA in Tris-HCl buffer.

-

Measure the fluorescence emission spectrum of each solution at an appropriate excitation wavelength.

-

The decrease in fluorescence intensity of this compound with increasing ctDNA concentration is recorded.

-

The binding constant (K) can be calculated using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (ctDNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

Topoisomerase II Inhibition: Inducing Lethal DNA Breaks

Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. Anthracyclines act as topoisomerase II "poisons" by stabilizing the covalent complex between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and triggering apoptotic pathways.

Experimental Protocol: Topoisomerase II Relaxation Assay

This assay determines the inhibitory effect of a compound on the catalytic activity of topoisomerase II.

Principle: Supercoiled plasmid DNA is relaxed by topoisomerase II. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (containing ATP)

-

This compound

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding purified human topoisomerase IIα.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the supercoiled form.

Generation of Reactive Oxygen Species (ROS): Inducing Oxidative Stress

Anthracyclines can undergo redox cycling, leading to the formation of semiquinone free radicals. These radicals react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.[3] The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.

Experimental Protocol: Intracellular ROS Detection Assay

This protocol uses a fluorescent probe to measure intracellular ROS levels.

Principle: A non-fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cancer cell line (e.g., L1210)

-

This compound

-

DCFH-DA probe

-

Phosphate-buffered saline (PBS)

-

Fluorometer or flow cytometer

Procedure:

-

Culture the chosen cancer cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Load the cells with DCFH-DA by incubating them in a solution containing the probe.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity of DCF using a fluorometer or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Induction of Apoptosis: Programmed Cell Death

The culmination of DNA damage and oxidative stress induced by anthracyclines is the activation of apoptotic pathways. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be involved, leading to the activation of caspases and the systematic dismantling of the cell.

Experimental Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorochrome (FITC), can detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence profiles.[1][4][5]

Conclusion and Future Directions

This compound, as a member of the anthracycline family, is presumed to exert its anticancer effects through a combination of DNA intercalation, topoisomerase II inhibition, ROS generation, and apoptosis induction. The provided experimental protocols offer a robust framework for the detailed investigation of these mechanisms. Further research is warranted to elucidate the specific quantitative parameters of this compound's interactions with its molecular targets and to fully characterize its downstream signaling effects in various cancer models. Such studies will be invaluable for the potential clinical development of this and related compounds.

References

- 1. kumc.edu [kumc.edu]

- 2. researchgate.net [researchgate.net]

- 3. pufei.com [pufei.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological intricacies of 13-Dihydrocarminomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dihydrocarminomycin, a principal metabolite of the anthracycline antibiotic carminomycin, exhibits a range of biological activities with potential therapeutic implications. This technical guide provides an in-depth exploration of the compound's core biological functions, focusing on its cytotoxic and pro-apoptotic effects on cancer cells. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. While sharing mechanistic similarities with other anthracyclines, such as topoisomerase II inhibition and the generation of reactive oxygen species, the specific molecular interactions and cellular responses elicited by this compound warrant detailed investigation for its potential as a novel anti-cancer agent.

Introduction

Anthracycline antibiotics have long been a cornerstone of cancer chemotherapy. Their mechanism of action is primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This interference leads to DNA damage, cell cycle arrest, and ultimately, apoptosis of rapidly dividing cancer cells. This compound, as a major metabolite of carminomycin, is an integral part of the metabolic cascade of this important class of drugs. Understanding its distinct biological profile is crucial for optimizing existing therapeutic strategies and exploring new avenues for drug development. This guide synthesizes the available scientific literature to provide a detailed overview of the biological activity of this compound.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cellular proliferation.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| L1210 | Leukemia | 0.06 |

Table 1: IC50 values of this compound in a cancer cell line.

Core Mechanisms of Action

The biological activity of this compound is multifaceted, involving several interconnected cellular processes that culminate in cell death.

Inhibition of Topoisomerase II

Similar to other anthracyclines, this compound is believed to exert its cytotoxic effects in part by targeting topoisomerase II. By stabilizing the topoisomerase II-DNA cleavage complex, the compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This DNA damage triggers downstream signaling pathways that activate cell cycle checkpoints and apoptosis.

Generation of Reactive Oxygen Species (ROS)

The quinone moiety in the structure of this compound can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. Elevated levels of ROS can induce oxidative stress, causing damage to cellular components including lipids, proteins, and DNA. This oxidative damage contributes significantly to the compound's cytotoxicity and pro-apoptotic effects.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. This process is orchestrated by a cascade of molecular events that lead to characteristic morphological and biochemical changes in the cell, including cell shrinkage, chromatin condensation, and DNA fragmentation. Key signaling pathways involved in apoptosis are activated by the cellular stress induced by this compound.

Cell Cycle Arrest

Upon sensing DNA damage or other cellular stresses induced by this compound, the cell cycle machinery is halted at specific checkpoints, typically at the G1/S and G2/M transitions. This arrest prevents the cell from replicating its damaged DNA and provides an opportunity for repair. However, if the damage is too severe, the cell is directed towards apoptosis.

Signaling Pathways

The biological effects of this compound are mediated by complex signaling networks. The following diagram illustrates a plausible signaling pathway leading to apoptosis, based on the known mechanisms of anthracyclines.

Caption: Proposed signaling cascade of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol

-

Flow cytometer

Procedure:

-

Treat cells with this compound.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Primary antibodies (e.g., against Caspase-3, Bcl-2, p53)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound demonstrates significant biological activity, primarily through the induction of cytotoxicity and apoptosis in cancer cells. Its mechanisms of action are consistent with those of other anthracyclines, involving topoisomerase II inhibition and the generation of reactive oxygen species. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the specific molecular targets and signaling cascades modulated by this compound. A more comprehensive understanding of its activity in a wider range of cancer models is necessary to fully elucidate its therapeutic potential and to guide the development of novel cancer therapies. Further research should focus on expanding the quantitative data on its cytotoxicity across diverse cancer cell lines and on delineating the specific signaling pathways it perturbs.

13-Dihydrocarminomycin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 13-Dihydrocarminomycin, a major metabolite of the anthracycline antibiotic Carminomycin. This document details its chemical properties, including its CAS number and molecular weight, and delves into its biological activity and mechanism of action. Experimental protocols for the analysis and evaluation of this compound are provided, alongside a summary of its cytotoxic effects. The guide also visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its potential role in cancer research and drug development.

Chemical and Physical Properties

This compound is a key metabolite of Carminomycin, an antitumor antibiotic. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 62182-86-9 | |

| Molecular Weight | 515.51 g/mol | |

| Molecular Formula | C₂₆H₂₉NO₁₀ |

Biological Activity and Mechanism of Action

This compound, as a metabolite of Carminomycin, is understood to contribute to the overall cytotoxic profile of its parent compound. The primary mechanism of action for Carminomycin and related anthracyclines involves the following key processes:

-

DNA Intercalation: Carminomycin intercalates into DNA, disrupting DNA replication and repair processes.

-

Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, leading to DNA strand breaks.

-

Induction of Apoptosis and Cell Cycle Arrest: Carminomycin has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, primarily in the G0/G1 phase. This is achieved through the modulation of key regulatory proteins.

While direct studies on the specific signaling pathways of this compound are limited, it is hypothesized to share a similar mechanism to Carminomycin. The proposed pathway involves the downregulation of cyclin-dependent kinase 4 (CDK4) and cyclin D1, and the upregulation of pro-apoptotic proteins such as Bax, caspase-9, and caspase-3.

Proposed Signaling Pathway for Carminomycin-Induced Cytotoxicity

Caption: Proposed mechanism of Carminomycin and its metabolite.

Cytotoxicity Data

This compound has demonstrated cytotoxic activity against cancer cell lines. The following table summarizes the available data.

| Cell Line | IC₅₀ Value | Reference |

| L1210 (Leukemia) | 0.06 µg/mL |

Experimental Protocols

Determination of this compound in Biological Samples

A highly efficient liquid chromatographic method with a fluorescent detector can be used for the determination of Carminomycin and this compound in blood plasma.

Instrumentation and Conditions:

-

Chromatograph: High-performance liquid chromatograph (HPLC)

-

Detector: Fluorescent detector (Excitation: 492 nm, Emission: 538 nm)

-

Column: Suitable reversed-phase column

-

Mobile Phase: Acetonitrile and 0.1 M phosphoric acid (93:7 v/v)

-

Flow Rate: 2 ml/min

Workflow Diagram:

Caption: HPLC analysis workflow for this compound.

In Vitro Cytotoxicity Assay

The cytotoxic effect of this compound can be evaluated using a standard in vitro cytotoxicity assay, such as the MTT or MTS assay.

General Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

Assay Reagent Addition: Add the appropriate assay reagent (e.g., MTT, MTS) to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for Cytotoxicity Assay:

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion

This compound is a biologically active metabolite of Carminomycin that likely contributes to its parent compound's antitumor effects. Its mechanism of action is believed to involve DNA damage and the induction of apoptosis and cell cycle arrest. The provided experimental protocols offer a starting point for researchers to further investigate the pharmacological properties of this compound. Further studies are warranted to fully elucidate its specific signaling pathways and to explore its therapeutic potential in various cancer models.

The Role of 13-Dihydrocarminomycin in Doxorubicin Biosynthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin is a potent and widely used anthracycline antibiotic in cancer chemotherapy. Its complex biosynthesis in Streptomyces peucetius involves a series of meticulously orchestrated enzymatic reactions. A critical juncture in this pathway is the formation and subsequent conversion of the intermediate, 13-Dihydrocarminomycin. This technical guide provides an in-depth exploration of the role of this key metabolite, detailing the enzymatic steps that govern its transformation, quantitative data on reaction efficiencies, and comprehensive experimental protocols for its study. Understanding this nexus is paramount for metabolic engineering and strain improvement efforts aimed at enhancing doxorubicin titers for pharmaceutical production.

The Doxorubicin Biosynthetic Pathway: A Focus on this compound

The biosynthesis of doxorubicin from the polyketide-derived aglycone involves several "tailoring" steps, including hydroxylation, oxidation, and methylation. This compound (DHC) emerges as a pivotal, albeit transient, intermediate in a cascade of reactions catalyzed by the versatile cytochrome P450 enzyme, DoxA.

The pathway segment involving DHC is part of the late-stage modifications that convert earlier intermediates into daunorubicin, the direct precursor of doxorubicin. DoxA exhibits broad substrate specificity and catalyzes three distinct oxidative reactions: a two-step oxidation at the C-13 position and a final hydroxylation at the C-14 position.[1]

The formation of DHC occurs via the C-13 hydroxylation of 13-deoxycarminomycin (DOC). Immediately following its formation, DHC serves as the substrate for a subsequent oxidation reaction by the very same enzyme, DoxA, to yield carminomycin. This highlights a critical control point and a potential bottleneck in the overall pathway. A parallel pathway also exists where the 4-O-methylated analog, 13-deoxydaunorubicin, is similarly converted to 13-dihydrodaunorubicin (DHD) and then to daunorubicin.[2][3]

Quantitative Data & Reaction Kinetics

The efficiency of the DoxA enzyme is a determining factor for the final doxorubicin yield. Kinetic studies reveal a significant disparity in the enzyme's activity across its different catalytic functions. The final C-14 hydroxylation step to convert daunorubicin to doxorubicin is notably inefficient and considered a rate-limiting step in the overall biosynthesis.[1][4][5]

| Parameter | Substrate Class | Value | Significance |

| kcat/Km | C-13 Oxidation Substrates | Up to 22,000 M⁻¹s⁻¹ | High efficiency for converting 13-deoxy and 13-dihydro intermediates.[1] |

| kcat/Km | C-14 Hydroxylation (Daunorubicin) | ~130 M⁻¹s⁻¹ | Very low efficiency, making this a major bottleneck in doxorubicin production.[1] |

| Vmax Ratio | (C-13 step) / (C-14 step) | ~520-fold higher | The conversion of daunorubicin to doxorubicin is significantly slower than preceding steps.[4] |

Table 1: Comparative Enzyme Kinetics of DoxA.

Bioconversion experiments using genetically engineered host strains provide further quantitative insights. By expressing the necessary enzymes (dauP, dauK, and doxA) in a heterologous host like Streptomyces lividans, researchers can assess the conversion efficiency of supplied intermediates.

| Host Strain | Substrate(s) Fed | Time (h) | Conversion to Doxorubicin | Reference |

| S. lividans (engineered) | This compound | 48 | 100% | [6] |

| S. lividans (engineered) | Carminomycin | 48 | 100% | [6] |

| S. lividans (engineered) | Rhodomycin D | Not Specified | 100% | [6] |

Table 2: In Vivo Bioconversion Yields to Doxorubicin.

Experimental Protocols

Investigating the role of this compound requires robust experimental methodologies, from whole-cell bioconversion assays to in vitro enzymatic characterization and analytical quantification.

Protocol for In Vivo Bioconversion

This protocol describes a representative procedure for feeding a precursor like 13-deoxycarminomycin to a Streptomyces culture and analyzing the products.

Detailed Steps:

-

Seed Culture Preparation: Inoculate a suitable liquid medium (e.g., R2YE or APM) with spores or mycelia of the desired Streptomyces strain (e.g., S. peucetius or a heterologous host like S. lividans expressing relevant genes). Incubate at 28-30°C with vigorous shaking (250-300 rpm) for 2 days.[7][8]

-

Production Culture: Transfer the seed culture (typically 2.5-5% v/v) into a larger volume of production medium (e.g., APM or GMS).[7][8]

-

Incubation: Grow the production culture for 48-72 hours under the same conditions to allow for biomass accumulation and expression of biosynthetic enzymes.

-

Substrate Feeding: Prepare a sterile stock solution of the precursor (e.g., 13-deoxycarminomycin) in a suitable solvent (like DMSO or methanol). Add the precursor to the culture to a final concentration of approximately 20-50 µg/mL.

-

Bioconversion: Continue the incubation for another 24 to 72 hours to allow the cells to uptake and convert the fed substrate.

-

Harvesting and Extraction: Centrifuge the culture to separate the mycelial biomass from the supernatant. The target compounds may be in either or both fractions. Extract the supernatant with an equal volume of an organic solvent like ethyl acetate or chloroform. The mycelia can be sonicated in the presence of the solvent to extract intracellular products.[8]

-

Analysis: Combine the organic extracts, evaporate to dryness under vacuum, redissolve the residue in a small volume of methanol, and analyze using HPLC or LC-MS/MS.[8]

Protocol for In Vitro DoxA Enzymatic Assay

This protocol outlines a representative assay for measuring the activity of purified, recombinant DoxA enzyme on substrates like 13-deoxycarminomycin or this compound. DoxA requires cofactors for its activity.[1]

Detailed Steps:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate: 50-100 µM of 13-deoxycarminomycin or this compound.

-

Cofactor: 1 mM NADPH.

-

-

Equilibration: Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding a predetermined amount of purified recombinant DoxA enzyme. The total reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction at 30°C for a set period (e.g., 30 or 60 minutes). Time-course experiments can be run by taking aliquots at different intervals.

-

Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solvent, such as acetonitrile or ice-cold methanol, which will precipitate the enzyme.

-

Clarification: Centrifuge the quenched reaction at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis of substrate depletion and product formation (e.g., this compound and carminomycin).

Analytical Method: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying doxorubicin and its precursors. The inherent fluorescence of these compounds allows for highly sensitive detection.

-

Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) and a fluorescence or UV-Vis detector.[9]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1-0.2% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile). A typical isocratic condition might be a 1:1 (v/v) ratio of acetonitrile to acidified water.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection:

-

Quantification: A calibration curve is generated by running known concentrations of purified standards (e.g., this compound, carminomycin, daunorubicin, doxorubicin). The peak area of the analyte in the experimental sample is then used to determine its concentration by interpolating from the standard curve. Linearity is often achieved in a range from low ng/mL to over 100 µg/mL depending on the detector.[9]

Conclusion and Future Outlook

This compound stands as a crucial, albeit fleeting, intermediate at the heart of the doxorubicin biosynthetic pathway. Its formation and rapid conversion are entirely governed by the multi-functional P450 enzyme, DoxA. The kinetic data conclusively show that the C-13 oxidation steps, which include the conversion of this compound, are significantly more efficient than the final, rate-limiting C-14 hydroxylation that produces doxorubicin.

For drug development professionals and metabolic engineers, this knowledge is critical. Efforts to improve doxorubicin titers should focus on overcoming the C-14 hydroxylation bottleneck, potentially through protein engineering of DoxA for improved activity on daunorubicin or by exploring DoxA homologs from other organisms.[4][5] Furthermore, understanding the flux through the this compound branch of the pathway is essential for minimizing the accumulation of undesired intermediates and maximizing the carbon flow towards the final, clinically vital product. The protocols and data presented herein provide a foundational guide for the rational engineering of Streptomyces strains for the enhanced biotechnological production of doxorubicin.

References

- 1. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines [frontiersin.org]

- 5. Rational Design of Daunorubicin C-14 Hydroxylase Based on the Understanding of Its Substrate-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP0915983B1 - Process for preparing doxorubicin - Google Patents [patents.google.com]

- 8. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. jocpr.com [jocpr.com]

An In-depth Technical Guide to 13-Dihydrocarminomycin Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-Dihydrocarminomycin derivatives and analogs, focusing on their synthesis, biological activity, and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Introduction

Carminomycin, an anthracycline antibiotic isolated from Actinomadura carminata, is a potent antineoplastic agent.[1] Like other anthracyclines, its clinical utility can be limited by toxic side effects. This has driven the exploration of carminomycin derivatives and analogs with improved therapeutic indices. Among these, this compound derivatives, which feature a modification at the C-13 position of the aglycone, represent a promising area of investigation. This guide delves into the synthesis of these compounds, summarizes their cytotoxic effects, and explores their mechanism of action, with a focus on bioreductive activation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the reductive amination of the parent compound, carminomycin. This chemical transformation allows for the introduction of various substituents at the 3'-amino group of the daunosamine sugar, leading to a diverse range of analogs.

A key synthetic strategy for generating N-cycloalkyl derivatives of carminomycin and their corresponding (13-R, S)-dihydroderivatives is the condensation of carminomycin with a dialdehyde, such as glutaric dialdehyde, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).[1] This reaction yields compounds like 3'-deamino-3'-piperidinocarminomycin and its 13-dihydro counterpart.[1]

General Experimental Protocol: Reductive Amination of Carminomycin

The following is a generalized protocol for the reductive amination of carminomycin. Specific reaction conditions may need to be optimized for different aldehydes and desired products.

Materials:

-

Carminomycin hydrochloride

-

Aldehyde (e.g., glutaric dialdehyde)

-

Sodium cyanoborohydride (NaBH3CN)

-

Anhydrous methanol

-

Inert atmosphere (e.g., nitrogen or argon)

-

Thin-layer chromatography (TLC) supplies

-

Column chromatography supplies (e.g., silica gel)

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Dissolve carminomycin hydrochloride in anhydrous methanol under an inert atmosphere.

-

Add the desired aldehyde to the solution. The molar ratio of aldehyde to carminomycin should be optimized.

-

Stir the reaction mixture at room temperature for a specified period to allow for the formation of the intermediate imine or enamine. Monitor the reaction progress by TLC.

-

Once the formation of the intermediate is observed, add sodium cyanoborohydride to the reaction mixture in portions.

-

Continue stirring the reaction at room temperature until the starting material is consumed, as indicated by TLC.

-

Quench the reaction by adding a few drops of acetic acid.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to isolate the desired N-alkylated this compound derivative.

-

Characterize the final product using spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR).

Biological Activity and Cytotoxicity

The cytotoxic activity of this compound derivatives and analogs is a critical determinant of their potential as anticancer agents. This activity is typically assessed using in vitro assays that measure the ability of the compounds to inhibit the proliferation of cancer cells.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of compounds. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HL-60)

-

Complete cell culture medium

-

96-well microplates

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS in HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. Remove the overnight culture medium from the cells and add the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[3]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4][5]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Data

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Carminomycin | - | - | Data not available |

| Doxorubicin | A549 | 9.44 | |

| Doxorubicin | PC-3 | 11.39 | [7] |

| Compound 4b | MCF-7 | 69.2 | [8] |

| Compound 6c | SKOV-3 | 7.84 | [8] |

| Compound 6c | HepG2 | 13.68 | [8] |

| Compound 6c | A549 | 15.69 | [8] |

| Compound 6c | MCF-7 | 19.13 | [8] |

| Compound 1 | A549 | 14.33 | |

| Compound 10 | A549 | 11.67 | [9] |

| Compound 11 | A549 | 16.67 | [9] |

Note: The compounds listed above are various analogs of anthracyclines and other cytotoxic agents, and are presented here to provide a context for the cytotoxic potential of this class of molecules. The IC50 values can vary depending on the specific experimental conditions.

Mechanism of Action: Bioreductive Activation

A key aspect of the mechanism of action of anthracyclines, including carminomycin and its derivatives, is their ability to undergo bioreductive activation. This process is catalyzed by various intracellular reductases, with NADPH-cytochrome P450 reductase being a major contributor.

The bioreductive activation involves the one-electron reduction of the quinone moiety of the anthracycline molecule to form a semiquinone radical. This radical can then undergo redox cycling in the presence of molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. The excessive production of ROS can induce oxidative stress, leading to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to apoptosis and cell death.

Alternatively, under hypoxic conditions, the semiquinone radical can undergo further reduction to a hydroquinone, or it can participate in alkylation reactions with cellular macromolecules like DNA.

Caption: Bioreductive activation of this compound derivatives.

Conclusion

This compound derivatives and analogs represent a promising class of compounds in the ongoing search for more effective and less toxic anticancer agents. The ability to modify the carminomycin structure through synthetic approaches like reductive amination allows for the generation of a wide array of analogs with potentially improved pharmacological properties. Understanding their cytotoxic effects through standardized assays and elucidating their mechanism of action, particularly the role of bioreductive activation, are crucial steps in the preclinical development of these compounds. This technical guide provides a foundational resource for researchers to build upon in their efforts to translate these promising molecules into novel cancer therapies.

References

- 1. [Synthesis and mass-spectrometric analysis of N-cycloalkyl derivatives of carminomycin, daunorubicin and their analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay [protocols.io]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 13-Dihydrocarminomycin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of experimental protocols related to 13-Dihydrocarminomycin, a metabolite of the antitumor antibiotic Carminomycin. The information compiled herein is intended to guide researchers in the synthesis, purification, in vitro evaluation, and in vivo assessment of this compound, as well as to provide insights into its potential mechanism of action.

Introduction

This compound is the major metabolite of Carminomycin, an anthracycline antibiotic. While it is reported to have weaker antitumor activity compared to its parent compound, its inhibitory effects on certain cancer cell lines and in animal models of leukemia warrant further investigation for potential therapeutic applications. This document outlines key experimental procedures to facilitate such research.

Synthesis and Purification

The primary method for obtaining this compound is through the microbial reduction of Carminomycin.

Protocol 2.1: Microbial Reduction of Carminomycin

This protocol is based on the principle of enzymatic conversion by microorganisms.

Materials:

-

Carminomycin

-

Suitable microbial culture (e.g., specific strains of Streptomyces)

-

Culture medium (e.g., nutrient broth or a specialized fermentation medium)

-

Incubator shaker

-

Centrifuge

-

Organic solvents for extraction (e.g., ethyl acetate, chloroform)

-

Rotary evaporator

Procedure:

-

Prepare a sterile culture medium and inoculate it with the selected microorganism.

-

Grow the culture under optimal conditions (temperature, pH, and agitation) until it reaches the desired growth phase.

-

Introduce a sterile solution of Carminomycin to the microbial culture. The final concentration of Carminomycin should be optimized for efficient conversion and minimal toxicity to the microorganisms.

-

Continue the incubation for a predetermined period, allowing the microbial enzymes to reduce the C-13 carbonyl group of Carminomycin.

-

Monitor the conversion process periodically by taking small aliquots of the culture, extracting the anthracyclines, and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the conversion is maximized, harvest the culture broth.

-

Separate the microbial biomass from the supernatant by centrifugation.

-

Extract the this compound from the supernatant using an appropriate organic solvent.

-

Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2.2: Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

-

Crude this compound extract

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column

-

Mobile phase solvents (e.g., acetonitrile, water, with an acidic modifier like formic acid or trifluoroacetic acid)

-

Fraction collector

Procedure:

-

Dissolve the crude extract in a small volume of the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Set up the HPLC system with the C18 column and equilibrate it with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Elute the compounds using a gradient of increasing organic solvent concentration. A typical gradient might be from 10% to 90% acetonitrile in water over 30-40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 480 nm) for detecting anthracyclines.

-

Collect the fractions corresponding to the this compound peak.

-

Combine the collected fractions and evaporate the solvent to obtain the purified compound.

-

Verify the purity of the final product using analytical HPLC and confirm its identity by mass spectrometry and NMR spectroscopy.

In Vitro Antitumor Activity

The cytotoxic effects of this compound can be evaluated against various cancer cell lines. The murine leukemia cell line L1210 is a commonly used model.

Protocol 3.1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

L1210 murine leukemia cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Purified this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Seed L1210 cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

After the initial incubation, add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubate the plate for an additional 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Table 1: In Vitro Cytotoxicity Data